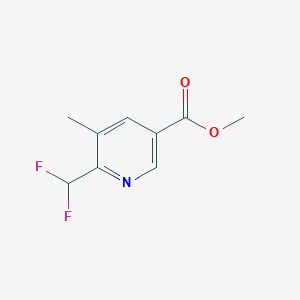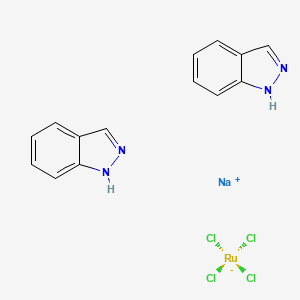
Methyl 4-fluoro-1-methyl-1H-indazole-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-fluoro-1-methyl-1H-indazole-6-carboxylate is a chemical compound with the molecular formula C9H7FN2O2. It is a derivative of indazole, a bicyclic aromatic heterocycle, and is characterized by the presence of a fluorine atom at the 4-position and a methyl ester group at the 6-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-fluoro-1-methyl-1H-indazole-6-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as 4-fluoro-1-methyl-1H-indazole, with a carboxylating agent like dimethyl carbonate. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-fluoro-1-methyl-1H-indazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
Methyl 4-fluoro-1-methyl-1H-indazole-6-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it useful in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, and cellular processes.
Mécanisme D'action
The mechanism of action of Methyl 4-fluoro-1-methyl-1H-indazole-6-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely, but common targets include kinases, proteases, and G-protein coupled receptors. The compound’s fluorine atom and ester group play crucial roles in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate: This compound is structurally similar but has a different substitution pattern, which can affect its chemical properties and applications.
Methyl 5-amino-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate:
Uniqueness
Methyl 4-fluoro-1-methyl-1H-indazole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and lipophilicity, making it a valuable scaffold in drug design and materials science .
Propriétés
Formule moléculaire |
C10H9FN2O2 |
|---|---|
Poids moléculaire |
208.19 g/mol |
Nom IUPAC |
methyl 4-fluoro-1-methylindazole-6-carboxylate |
InChI |
InChI=1S/C10H9FN2O2/c1-13-9-4-6(10(14)15-2)3-8(11)7(9)5-12-13/h3-5H,1-2H3 |
Clé InChI |
IKKADSDONRCHGM-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=N1)C(=CC(=C2)C(=O)OC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 8-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13650449.png)
![6-Methylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13650454.png)
![3-[4-Oxo-5-(3-phenylprop-2-en-1-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B13650463.png)

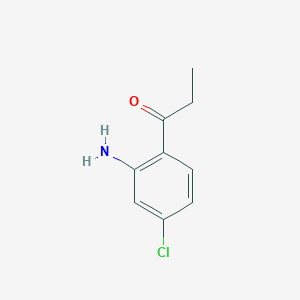
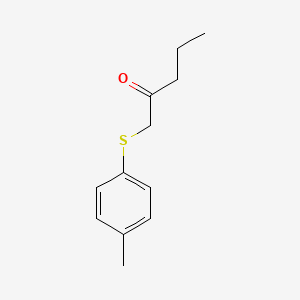
![methyl 1-[2-(N'-hydroxycarbamimidoyl)ethyl]pyrrolidine-2-carboxylate](/img/structure/B13650494.png)
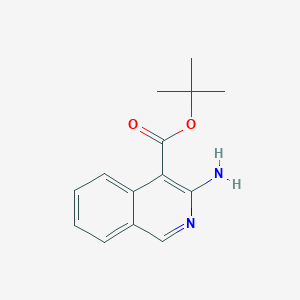

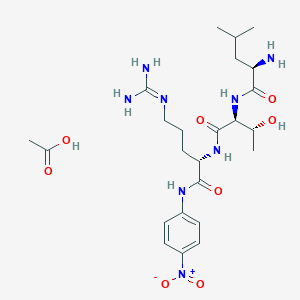

![5-Bromopyrido[3,4-d]pyrimidine](/img/structure/B13650528.png)
